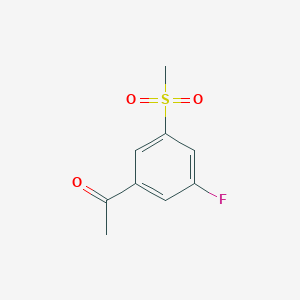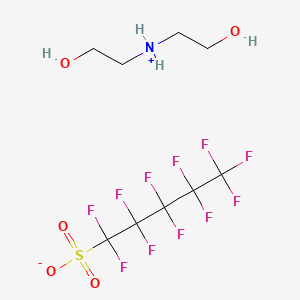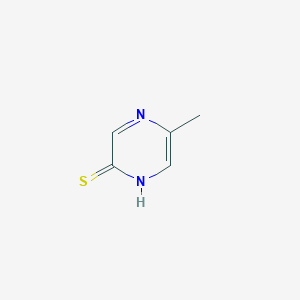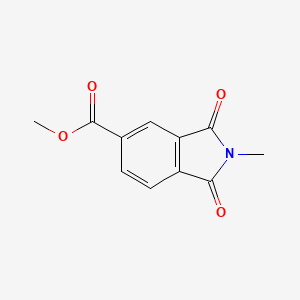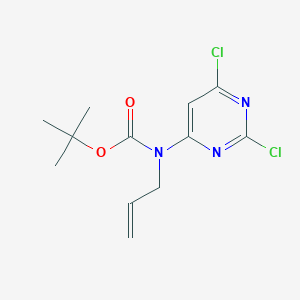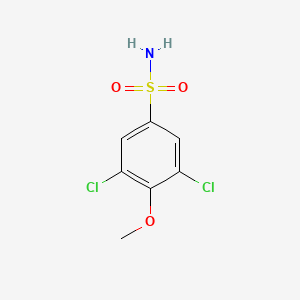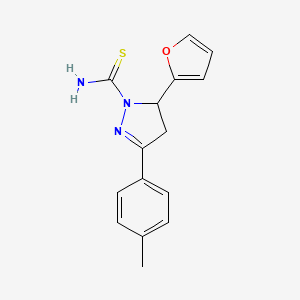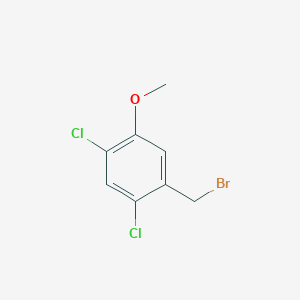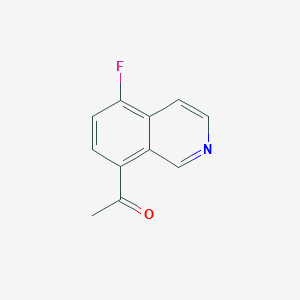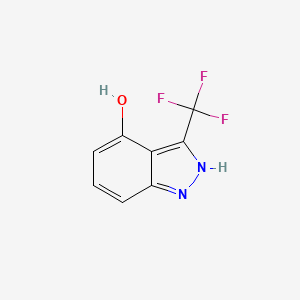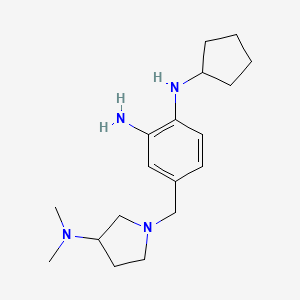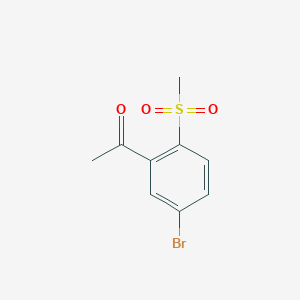![molecular formula C13H13N3O2S B12847818 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran and triazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The triazole ring is also a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-methoxybenzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated benzofuran derivatives.
科学的研究の応用
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation and survival .
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds like 7-methoxybenzofuran and 2-ethylbenzofuran share structural similarities and biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally related and exhibit similar chemical reactivity
Uniqueness
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is unique due to its combination of benzofuran and triazole rings, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC名 |
4-ethyl-3-(7-methoxy-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3O2S/c1-3-16-12(14-15-13(16)19)10-7-8-5-4-6-9(17-2)11(8)18-10/h4-7H,3H2,1-2H3,(H,15,19) |
InChIキー |
UWGBJOCCJLQEGU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


